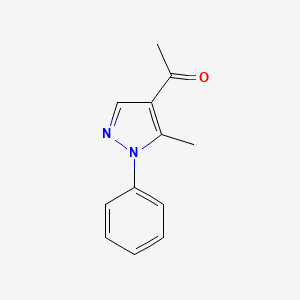

o-(Piperidinocarbonyl)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to o-(Piperidinocarbonyl)benzoic acid often involves complex organic reactions, including condensation, functionalization, and catalysis. For example, the synthesis of acetatopalladium(II) complexes with piperidine derivatives showcases the application of catalytic processes in forming compounds with intricate molecular structures (Keesara, Babu, & Pal, 2017). Additionally, direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine through an azomethine ylide route demonstrates innovative approaches to synthesize spirooxindoles, indicating the versatility of piperidine-based compounds in synthesis (Du et al., 2017).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and reactivity of a compound. X-ray crystallography and NMR spectroscopy are commonly used techniques for this purpose. For instance, the crystal and molecular structure of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was elucidated using X-ray diffraction, providing insights into the hydrogen bonding and molecular conformation (Dega‐Szafran, Jaskólski, & Szafran, 2007).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including amidation, amination, and C-H functionalization. The Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids with N-chlorocarbamates and N-chloromorpholines is a notable example, yielding anthranilic acids (Ng, Zhou, & Yu, 2014). Such reactions demonstrate the chemical versatility and reactivity of piperidine-based compounds.

Physical Properties Analysis

The physical properties of o-(Piperidinocarbonyl)benzoic acid and related compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The conformation and intermolecular interactions within crystals, such as hydrogen bonding, play a significant role in determining these properties. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals the influence of molecular conformation on the packing and physical properties of the compound (Faizi, Ahmad, & Golenya, 2016).

Chemical Properties Analysis

The chemical properties of o-(Piperidinocarbonyl)benzoic acid, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are determined by its functional groups. Studies on similar compounds highlight the role of substituents in affecting reactivity and stability. For instance, the synthesis and evaluation of piperidine derivatives as inhibitors showcase the influence of substituents on the biological activity and chemical reactivity of piperidine-based compounds (Picard et al., 2000).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzyme Activity

- o-(Piperidinocarbonyl)benzoic acid and its derivatives have been studied for their role in the metabolic pathways of certain pharmaceutical compounds. For example, Lu AA21004, a novel antidepressant, is metabolized into various compounds including an N-hydroxylated piperazine and a corresponding benzoic acid derivative. Key enzymes involved in this process include CYP2D6 and CYP2C9 (Hvenegaard et al., 2012).

Agricultural Applications

- In agricultural contexts, benzoic acid derivatives, including o-(Piperidinocarbonyl)benzoic acid, have been evaluated for their impact on animal growth and gut microbiota. For instance, dietary supplementation with a blend of protected aromatic compounds, including benzoic acid, was explored as an alternative to Zinc Oxide in piglet diets, showing a positive effect on growth performance (Correa et al., 2021).

Food Science and Microbial Activity

- In food science, benzoic acid and its derivatives are known for their antimicrobial properties. They are widely used as preservatives due to their antibacterial and antifungal qualities (del Olmo et al., 2017).

Medical and Pharmaceutical Research

- Benzoic acid derivatives have been investigated for their potential medicinal properties. For example, certain derivatives have shown anti-Helicobacter pylori activity, which might justify the ethnomedical use of plants like Piper multiplinervium for treating stomach aches (Rüegg et al., 2006).

Chemical Properties and Reactions

- The chemical properties and reactions of benzoic acid derivatives have been explored in depth. Studies on co-crystallization and polymorphism reveal insights into the interactions and structural behavior of these compounds (Skovsgaard & Bond, 2009).

Pharmacological Effects

- Some derivatives of benzoic acid have been shown to possess hypoglycemic properties. Research into structure-activity relationships of these compounds has led to the development of new therapeutic agents for diabetes (Grell et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzoic acid derivatives, including “o-(Piperidinocarbonyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

Propiedades

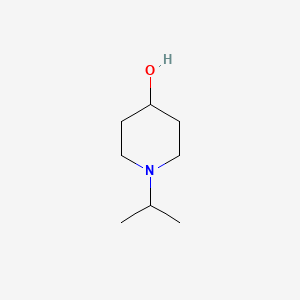

IUPAC Name |

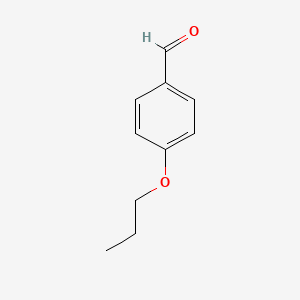

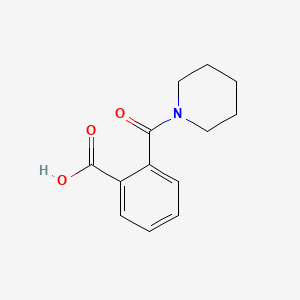

2-(piperidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIFJPSZVWHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174218 | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-(Piperidinocarbonyl)benzoic acid | |

CAS RN |

20320-44-9 | |

| Record name | O-(Piperidinocarbonyl)-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Piperidinocarbonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(PIPERIDINOCARBONYL)-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0TMG2SGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)